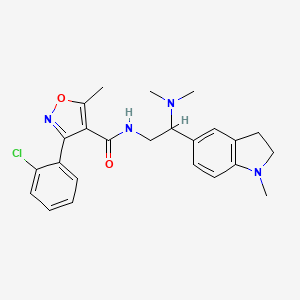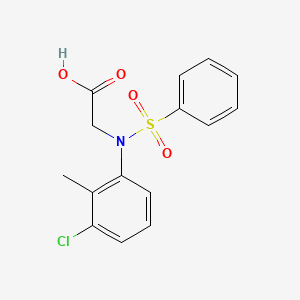
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, commonly known as CGP-7930, is a compound that is widely used in scientific research. It is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, anxiety, and addiction.
Applications De Recherche Scientifique
Glyphosate Resistance in Soybeans
The application of N-(phosphonomethyl-glycine), commonly known as glyphosate, in agriculture demonstrates significant utility in the development of glyphosate-tolerant crops. For example, the creation of a glyphosate-tolerant soybean line through the expression of a bacterial enzyme showcases the role of genetic modification in enhancing crop resilience to herbicides, thereby providing new weed control options for farmers. This development underlines the broader implications of chemical applications in genetic engineering for agricultural efficiency and sustainability (Padgette et al., 1995).
Environmental Behavior of N-(phenylsulfonyl)-glycine
Research on the behavior of N-(phenylsulfonyl)-glycine (PSG) in a municipal sewage treatment plant highlights its environmental persistence and transformation. This study provides insights into how certain chemicals, including PSG, interact within wastewater treatment systems, shedding light on their degradation processes, potential for environmental release, and implications for water quality management (Krause & Schöler, 2000).
Glyphosate's Mode of Action and Resistance Mechanisms
Understanding glyphosate's mode of action and the mechanisms behind glyphosate resistance in plants is crucial for developing effective weed management strategies. Research into the molecular basis of glyphosate resistance, including protein engineering approaches, offers valuable insights into how plants can be genetically modified to withstand herbicidal action, thereby contributing to more sustainable agricultural practices (Pollegioni, Schonbrunn, & Siehl, 2011).
Metal Complex Formation with N-(phenylsulfonyl)glycine
The study of metal interactions with amino acids such as N-(phenylsulfonyl)glycine provides foundational knowledge for applications in biochemistry and environmental chemistry. For instance, the interaction of this compound with metals like cadmium(2+) and zinc(2+) offers insights into metal-induced amide deprotonation and the role of additional ligands, informing our understanding of metal binding dynamics and potential implications for environmental metal mobility and bioavailability (Gavioli et al., 1991).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-13(16)8-5-9-14(11)17(10-15(18)19)22(20,21)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUHKNQNKXSXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2763260.png)
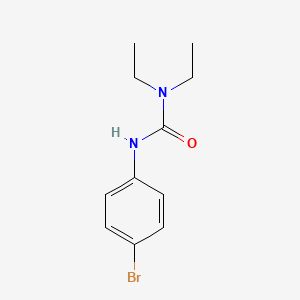
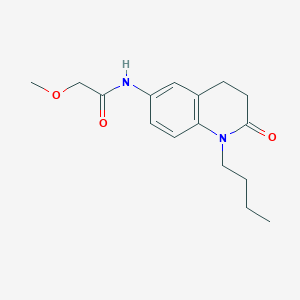
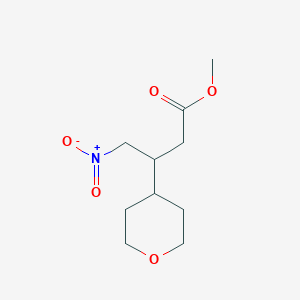

![N-benzyl-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2763268.png)
![2-(4-methylphenyl)-6-[(3-methylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2763269.png)

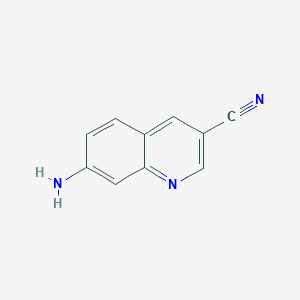
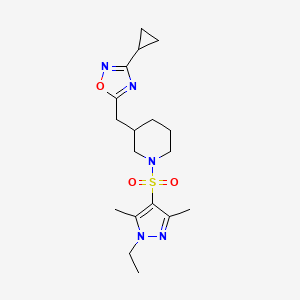
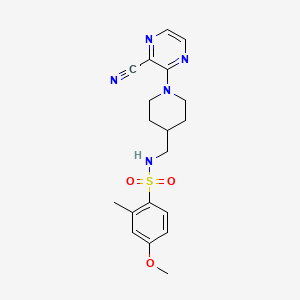

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2763278.png)
